4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a unique structure incorporating an imidazolidinone ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of glyoxal with ammonia to form imidazole, which is then oxidized to form the imidazolidinone ring.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Rings: The imidazolidinone and azetidine rings are coupled through a series of condensation reactions, often involving reagents such as acyl chlorides or anhydrides.
Introduction of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., cyanide, amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines .
Scientific Research Applications
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
- 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
Uniqueness
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (CAS No. 2034489-67-1) is a complex organic compound characterized by its unique structural features, including an imidazolidinone ring, an azetidine ring, and a benzonitrile moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N4O3, with a molecular weight of 312.32 g/mol. The compound's structure is pivotal for its biological activity, as it combines various functional groups that may interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₄O₃ |
Molecular Weight | 312.32 g/mol |
CAS Number | 2034489-67-1 |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazolidinone Ring : Reaction of glyoxal with ammonia.
- Formation of the Azetidine Ring : Cyclization involving a β-amino alcohol.
- Coupling : Condensation reactions to link the imidazolidinone and azetidine rings.
- Introduction of the Benzonitrile Group : Final modification to incorporate the benzonitrile moiety.
Antimicrobial Properties
Research indicates that derivatives containing imidazolidinone and azetidine structures exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar frameworks can inhibit a range of bacterial strains and fungi, suggesting that this compound may possess comparable properties .
Anticancer Activity
The compound's structural motifs are reminiscent of known anticancer agents. Investigations into related compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The potential for this compound to act on these pathways warrants further exploration.
The proposed mechanism involves interaction with key enzymes and receptors that regulate cellular processes. The compound may inhibit enzymes critical for metabolic pathways or interfere with receptor-ligand interactions, leading to altered cellular responses .
Case Studies
Several studies have investigated similar compounds for their biological activities:
- Antimicrobial Studies : A study on 1,3,4-thiadiazole derivatives revealed significant antimicrobial effects against various pathogens, highlighting the importance of structural modifications in enhancing activity .
- Anticancer Research : Research on oxadiazole derivatives indicated promising anticancer properties through apoptosis induction in tumor cells .
Properties
IUPAC Name |
4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOXWZNYUXHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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